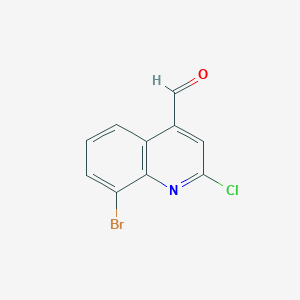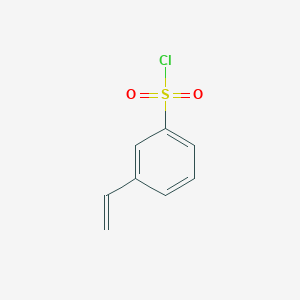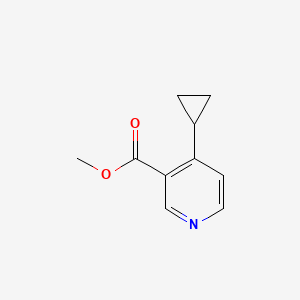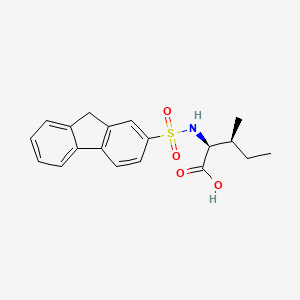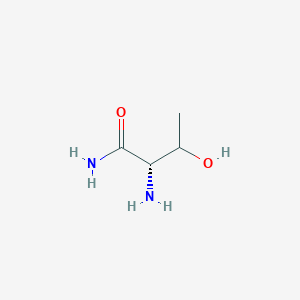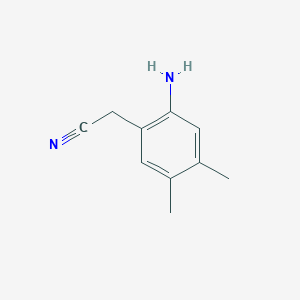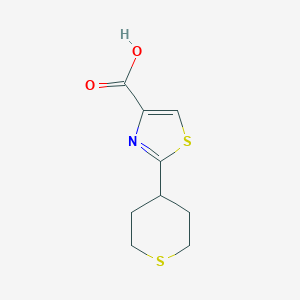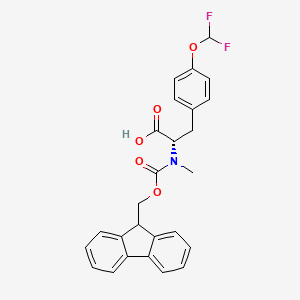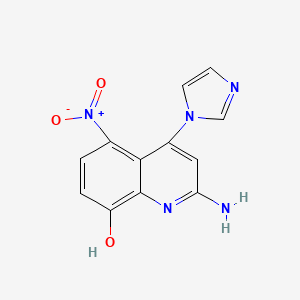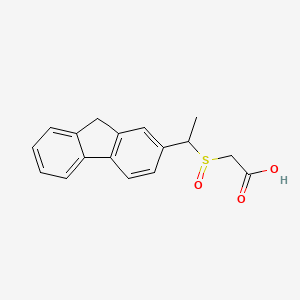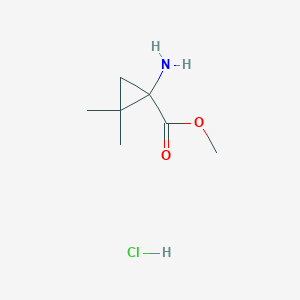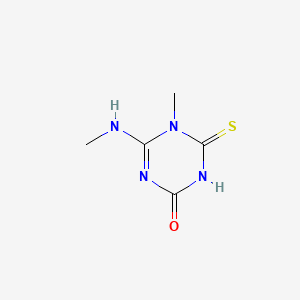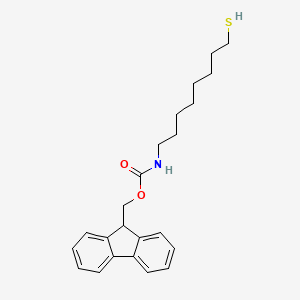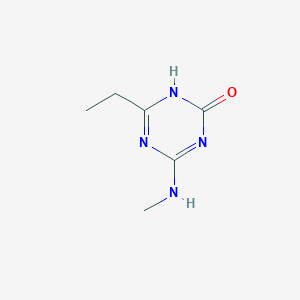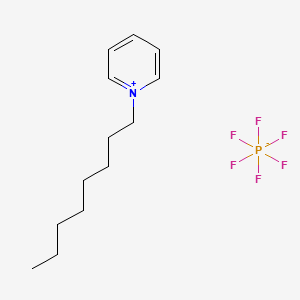
Octylpyridinium hexafluorophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octylpyridin-1-iumhexafluorophosphate(V) is a quaternary ammonium salt with the molecular formula C13H22F6NP. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is characterized by its high thermal stability and solubility in organic solvents, making it a valuable reagent in synthetic chemistry .
Vorbereitungsmethoden
The synthesis of 1-Octylpyridin-1-iumhexafluorophosphate(V) typically involves the quaternization of pyridine with octyl bromide, followed by anion exchange with hexafluorophosphate. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the process is usually carried out under inert atmosphere to prevent moisture interference .
Synthetic Route:
Quaternization: Pyridine reacts with octyl bromide in the presence of a base (e.g., potassium carbonate) to form 1-octylpyridinium bromide.
Anion Exchange: The bromide ion is then exchanged with hexafluorophosphate using a salt like potassium hexafluorophosphate.
Industrial Production: Industrial production methods for 1-Octylpyridin-1-iumhexafluorophosphate(V) follow similar synthetic routes but are scaled up to accommodate larger quantities. The process involves rigorous purification steps to ensure high purity and yield .
Analyse Chemischer Reaktionen
1-Octylpyridin-1-iumhexafluorophosphate(V) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyridinium compounds.
Substitution: Nucleophilic substitution reactions can occur at the octyl chain, where halides or other nucleophiles replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles like thiols or amines.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced pyridinium compounds.
Substitution: Substituted octyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-Octylpyridin-1-iumhexafluorophosphate(V) has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: This compound is employed in the study of ion transport and membrane dynamics due to its ability to interact with biological membranes.
Medicine: Research has explored its potential as an antimicrobial agent, given its ability to disrupt microbial cell membranes.
Wirkmechanismus
The mechanism by which 1-Octylpyridin-1-iumhexafluorophosphate(V) exerts its effects involves its interaction with molecular targets such as cell membranes and enzymes. The compound’s hydrophobic octyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity and function. Additionally, the hexafluorophosphate anion can participate in various ionic interactions, influencing the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
1-Octylpyridin-1-iumhexafluorophosphate(V) can be compared with other quaternary ammonium salts such as:
1-Hexylpyridin-1-ium hexafluorophosphate(V): Similar structure but with a shorter alkyl chain, leading to different solubility and reactivity properties.
1-Decylpyridin-1-ium hexafluorophosphate(V): Longer alkyl chain, which may enhance hydrophobic interactions but reduce solubility in certain solvents.
1-Octylpyridin-1-ium tetrafluoroborate: Different anion, which can affect the compound’s ionic strength and reactivity
Uniqueness: 1-Octylpyridin-1-iumhexafluorophosphate(V) stands out due to its balanced hydrophobic and hydrophilic properties, making it versatile for various applications in both aqueous and organic environments.
Eigenschaften
Molekularformel |
C13H22F6NP |
|---|---|
Molekulargewicht |
337.28 g/mol |
IUPAC-Name |
1-octylpyridin-1-ium;hexafluorophosphate |
InChI |
InChI=1S/C13H22N.F6P/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14;1-7(2,3,4,5)6/h7,9-10,12-13H,2-6,8,11H2,1H3;/q+1;-1 |
InChI-Schlüssel |
INJAIFUMMHPCQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC[N+]1=CC=CC=C1.F[P-](F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


